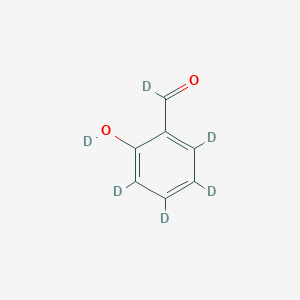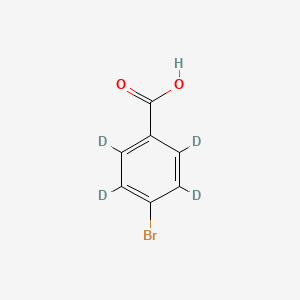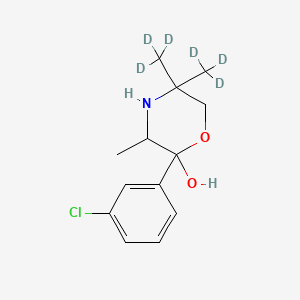![molecular formula [13C]6H8N2O8 B602658 Dinitrate d'isosorbide-13C6 CAS No. 1246815-45-1](/img/new.no-structure.jpg)
Dinitrate d'isosorbide-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosorbide-13C6 Dinitrate is a chemically modified version of isosorbide dinitrate, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as a vasodilator in the treatment of angina pectoris and heart failure. It functions by relaxing vascular smooth muscles, leading to the dilation of peripheral arteries and veins, which reduces the workload on the heart .
Applications De Recherche Scientifique
Isosorbide-13C6 Dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track the metabolic pathways of nitrates.
Biology: The compound helps in studying the effects of nitrates on cellular processes and vascular biology.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of nitrate drugs.
Industry: The compound is utilized in the development of new vasodilatory drugs and in the quality control of pharmaceutical products .
Mécanisme D'action
Target of Action
Isosorbide-13C6 Dinitrate primarily targets the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow. By acting on these cells, Isosorbide-13C6 Dinitrate can influence the dilation of peripheral arteries and veins .
Mode of Action
Isosorbide-13C6 Dinitrate is an organic nitrate that acts as a nitric oxide (NO) donor . It is converted to the active nitric oxide, which then activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .
Biochemical Pathways
The primary biochemical pathway affected by Isosorbide-13C6 Dinitrate is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to the activation of protein kinases, causing a series of phosphorylation reactions. This results in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to muscle relaxation and vasodilation .
Pharmacokinetics
Isosorbide-13C6 Dinitrate is extensively metabolized in the liver to its active metabolites, isosorbide 5-mononitrate and 2-mononitrate . The onset of action varies depending on the route of administration. For sublingual tablets, the onset is approximately 2 to 5 minutes, while for oral tablets and capsules (including extended-release formulations), it is about 1 hour . The duration of action for sublingual tablets is 1 to 2 hours, and for oral tablets and capsules, it is up to 8 hours . The elimination half-life of the parent drug is about 1 hour .
Result of Action
The molecular and cellular effects of Isosorbide-13C6 Dinitrate’s action primarily involve the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) .
Analyse Biochimique
Biochemical Properties
Isosorbide-13C6 Dinitrate is an NO donor . It plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes and proteins, primarily through the donation of nitric oxide (NO). This interaction leads to the activation of the enzyme guanylate cyclase . The activation of guanylate cyclase, in turn, increases the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increase in cGMP levels leads to a series of phosphorylation reactions, resulting in the dephosphorylation of myosin light chains of smooth muscle fibers .
Cellular Effects
Isosorbide-13C6 Dinitrate has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the proliferation activity, adhesion ability, and migration ability of endothelial progenitor cells (EPCs), playing a beneficial role in the repair of endothelial injury .
Molecular Mechanism
The molecular mechanism of action of Isosorbide-13C6 Dinitrate involves its conversion to nitric oxide (NO), which then activates guanylate cyclase . This activation leads to an increase in cGMP levels, which in turn activates protein kinases and triggers a series of phosphorylation reactions. These reactions result in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to the relaxation and dilation of blood vessels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isosorbide-13C6 Dinitrate change over time. Studies have shown that after oral and sublingual doses of standard and sustained-release formulations, plasma levels of Isosorbide-13C6 Dinitrate are obtained . Over time, the plasma levels of Isosorbide-13C6 Dinitrate increase rather than decrease after chronic dosing .
Dosage Effects in Animal Models
In animal models, the effects of Isosorbide-13C6 Dinitrate vary with different dosages . For instance, studies have shown that Isosorbide Dinitrate can prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) when administered at certain dosages .
Metabolic Pathways
Isosorbide-13C6 Dinitrate is involved in several metabolic pathways. It is metabolized in the liver, with a systemic clearance of 3.7 l/min and a distribution volume of 2521 (3.1 l/kg) . The metabolic pathways of Isosorbide-13C6 Dinitrate involve interactions with various enzymes and cofactors .
Transport and Distribution
Isosorbide-13C6 Dinitrate is transported and distributed within cells and tissues. It works by relaxing and widening blood vessels, allowing more blood to flow to the heart . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, a process where nitric acid reacts with isosorbide to introduce nitrate groups. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitrate product .
Industrial Production Methods: In industrial settings, the production of Isosorbide-13C6 Dinitrate follows similar principles but on a larger scale. The process involves the careful handling of concentrated acids and the use of specialized equipment to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Isosorbide-13C6 Dinitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrate esters.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions include various nitrate esters, alcohols, and substituted isosorbide derivatives .
Comparaison Avec Des Composés Similaires
Nitroglycerin: Another nitrate used for angina, but with a faster onset of action.
Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with a longer duration of action.
Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms
Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its slower onset and longer duration of action compared to nitroglycerin make it suitable for chronic management of angina .
Propriétés
Numéro CAS |
1246815-45-1 |
|---|---|
Formule moléculaire |
[13C]6H8N2O8 |
Poids moléculaire |
242.09 |
Pureté |
95% by HPLC; 98% atom 13C |
Numéros CAS associés |
87-33-2 (unlabelled) |
Synonymes |
1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate; Dinitrosorbide-13C6; 1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate; Carvasin-13C6; Cedocard-13C6; Corovliss-13C6; Dignonitrat-13C6; Dilatrate-13C6; Diniket-13C6; ISDN-13C6 |
Étiquette |
Isosorbide Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











